molecular formula C15H13ClN2S B1419180 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol CAS No. 1154202-23-9

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol

Cat. No.: B1419180
CAS No.: 1154202-23-9
M. Wt: 288.8 g/mol
InChI Key: YSNJGEUHIOBTMG-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol is a chemical compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a thiol group attached to the benzodiazole core

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity and protein function .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, it may inhibit enzyme activity by binding to the active site or induce conformational changes in receptors that alter their signaling capabilities . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and cellular signaling. At high doses, it can cause toxic or adverse effects, including disruption of cellular function and induction of apoptosis . Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s effects on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. It can be transported across cellular membranes by specific transporters and may accumulate in certain tissues or cellular compartments . The localization and accumulation of the compound can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondrial outer membrane, where it can interact with mitochondrial proteins and influence mitochondrial function . The subcellular localization of the compound can significantly impact its activity and role in cellular processes.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 5-methyl-1H-1,3-benzodiazole-2-thiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of a dimeric compound.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, leading to the formation of a corresponding phenyl derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its efficacy against different pathogens and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole and 1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-amine share structural similarities but differ in their functional groups.

    Uniqueness: The presence of the thiol group in this compound imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-10-6-7-14-13(8-10)17-15(19)18(14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNJGEUHIOBTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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